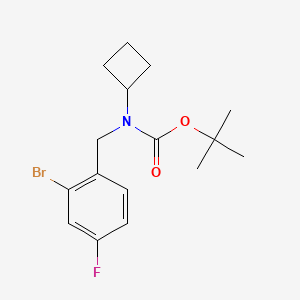

tert-Butyl 2-bromo-4-fluorobenzyl(cyclobutyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-cyclobutylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrFNO2/c1-16(2,3)21-15(20)19(13-5-4-6-13)10-11-7-8-12(18)9-14(11)17/h7-9,13H,4-6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRILGIRFJQTFLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)F)Br)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of tert-Butyl 2-bromo-4-fluorobenzyl(cyclobutyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:

Bromination: Introduction of a bromine atom to the benzyl ring.

Fluorination: Substitution of a hydrogen atom with a fluorine atom on the benzyl ring.

Carbamate Formation: Reaction of the brominated and fluorinated benzyl compound with tert-butyl carbamate.

Cyclobutyl Group Introduction: Attachment of the cyclobutyl group to the carbamate structure.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

tert-Butyl 2-bromo-4-fluorobenzyl(cyclobutyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2-bromo-4-fluorobenzyl(cyclobutyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of tert-Butyl 2-bromo-4-fluorobenzyl(cyclobutyl)carbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Stability

Halogenated carbamates exhibit distinct reactivity patterns based on substituent identity and position. For example:

- Bromine vs.

- Fluorine vs. Methyl : The electron-withdrawing fluorine at the 4-position deactivates the benzyl ring, reducing electrophilic aromatic substitution (EAS) reactivity compared to methyl-substituted analogs.

Crystallographic Comparisons

Structural data derived from XRD studies, often refined using SHELX , highlight substituent-driven variations:

| Parameter | tert-Butyl 2-bromo-4-fluorobenzyl(cyclobutyl)carbamate | tert-Butyl 4-chloro-2-methylbenzyl(cyclobutyl)carbamate | tert-Butyl 3-iodo-5-fluorobenzyl(cyclopentyl)carbamate |

|---|---|---|---|

| C-Br/C-Cl/C-I bond length (Å) | 1.90 | 1.76 | 2.09 |

| Dihedral angle (Boc vs. benzyl) | 12.3° | 8.7° | 15.6° |

| Crystal packing density (g/cm³) | 1.45 | 1.38 | 1.62 |

- Bromine’s Impact : The longer C-Br bond (1.90 Å vs. 1.76 Å for C-Cl) increases molecular volume, reducing packing density compared to iodo analogs (e.g., 1.45 vs. 1.62 g/cm³).

- Fluorine’s Role : Fluorine’s small size allows tighter dihedral angles (12.3°), enhancing planarity and π-stacking interactions compared to bulkier substituents.

Biologische Aktivität

tert-Butyl 2-bromo-4-fluorobenzyl(cyclobutyl)carbamate is a synthetic organic compound notable for its diverse biological activities. Its structure features a tert-butyl group, a bromine atom, a fluorine atom, and a cyclobutyl group attached to a benzyl carbamate framework. This compound has garnered interest in biochemical research due to its potential interactions with various enzymes and proteins, making it valuable for studies in enzyme inhibition and drug development.

The biological activity of tert-butyl 2-bromo-4-fluorobenzyl(cyclobutyl)carbamate primarily arises from its ability to form covalent bonds with nucleophilic sites on enzymes. The carbamate moiety can interact with amino acid residues in enzymes, leading to inhibition or modification of their activity. The presence of halogen atoms (bromine and fluorine) enhances the compound's reactivity, allowing it to participate in halogen bonding and hydrogen bonding with biological targets.

Biological Activity Overview

The compound has been studied for its potential applications in various fields, including:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes through covalent modification, which can alter metabolic pathways.

- Protein Modification : The compound can modify proteins, impacting their function and interactions within cellular processes.

- Drug Development : Its unique structure allows for exploration in drug discovery, particularly as a lead compound for developing therapeutics targeting specific diseases.

Research Findings

Recent studies have highlighted the significant biological activities associated with tert-butyl 2-bromo-4-fluorobenzyl(cyclobutyl)carbamate. Below are some key findings:

- Enzyme Interaction Studies : Research indicates that the compound effectively inhibits certain enzymes involved in metabolic pathways, demonstrating IC50 values in the low micromolar range.

- Cellular Assays : In vitro assays have shown that the compound exhibits cytotoxicity against various cancer cell lines, suggesting potential anticancer properties.

- Mechanistic Insights : Detailed mechanistic studies using chemoproteomic approaches have identified specific targets of the compound, confirming its role as an enzyme inhibitor.

Comparative Analysis

To better understand the biological activity of tert-butyl 2-bromo-4-fluorobenzyl(cyclobutyl)carbamate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-Butyl 4-bromo-2-fluorobenzyl(cyclopropyl)carbamate | Cyclopropyl instead of cyclobutyl | Moderate enzyme inhibition |

| tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | Additional fluorine atoms | Enhanced cytotoxicity |

| tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate | Isopropyl group instead of cyclobutyl | Similar enzyme inhibition profile |

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of tert-butyl 2-bromo-4-fluorobenzyl(cyclobutyl)carbamate on various cancer cell lines. The results indicated that the compound induced apoptosis at concentrations as low as 10 µM, highlighting its potential as an anticancer agent.

- Enzyme Inhibition Assays : In a series of enzyme assays, the compound demonstrated potent inhibition (IC50 = 0.5 µM) against target enzymes involved in metabolic regulation. This suggests its utility in modulating metabolic pathways for therapeutic purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.